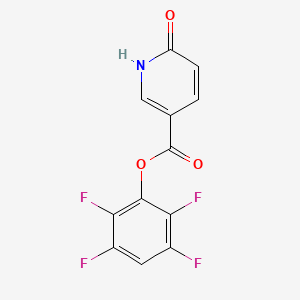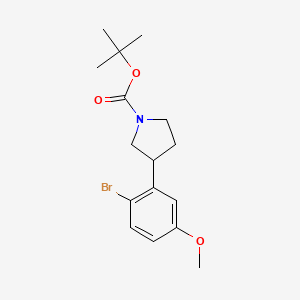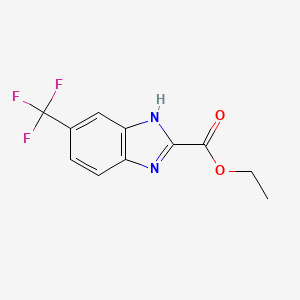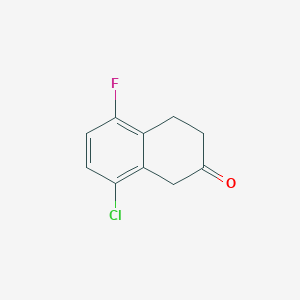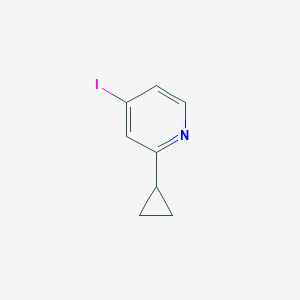![molecular formula C11H9F3N2O B13670295 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole: is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a trifluoromethoxy group and a methyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the use of trifluoromethyl ethers, which can be synthesized through a chlorination/fluorination sequence. This method produces trichloromethyl aryl ethers without isolation and through in situ conversion into the final trifluoromethyl aryl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide: Shares structural similarities with the presence of trifluoromethyl and phenyl groups.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Contains a trifluoromethyl group and is used in similar applications.
Uniqueness
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole is unique due to the presence of both a trifluoromethoxy group and a methyl group on the imidazole ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9F3N2O |
|---|---|
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2O/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)17-11(12,13)14/h2-6H,1H3,(H,15,16) |
Clé InChI |
UMOCEWNCURQFGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
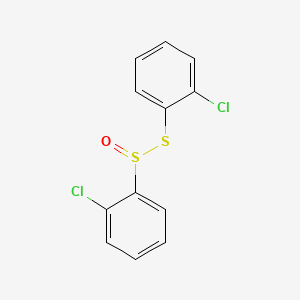
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

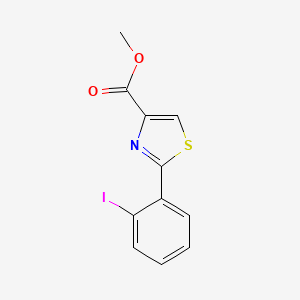
![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

